

Introduction: The Evolution of Cleavable Linkers

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Compound of Interest

Compound Name: Ac-EEVC-OH

Cat. No.: B15565419

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Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker, which bridges these two components, is critical to the success of an ADC, dictating its stability, pharmacokinetic profile, and the efficiency of payload release.[1][2][3][4] Cleavable linkers are designed to remain stable in systemic circulation and selectively release their payload within the tumor microenvironment or inside cancer cells.[1]

Among the most successful enzymatically-cleavable linkers are those based on dipeptide sequences, with the valine-citrulline (Val-Cit) motif being the clinical gold standard. This linker is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which are often overexpressed in tumor cells. However, the Val-Cit linker has limitations, including hydrophobicity that can lead to ADC aggregation at higher drug-to-antibody ratios (DARs) and potential premature cleavage in plasma.

To address these challenges, advanced linkers such as the Glu-Glu-Val-Cit (EEVC) tetrapeptide have been developed. The addition of hydrophilic glutamic acid residues aims to improve the physicochemical properties of the ADC, enhancing stability and allowing for higher DARs without compromising its efficacy. A recent innovation is the "exo-linker" design, where the cleavable peptide (like EVC or EEVC) is repositioned to the exo position of the p-aminobenzyl carbamate (PABC) self-immolative spacer. This configuration offers superior stability and more effectively masks the hydrophobicity of the payload.

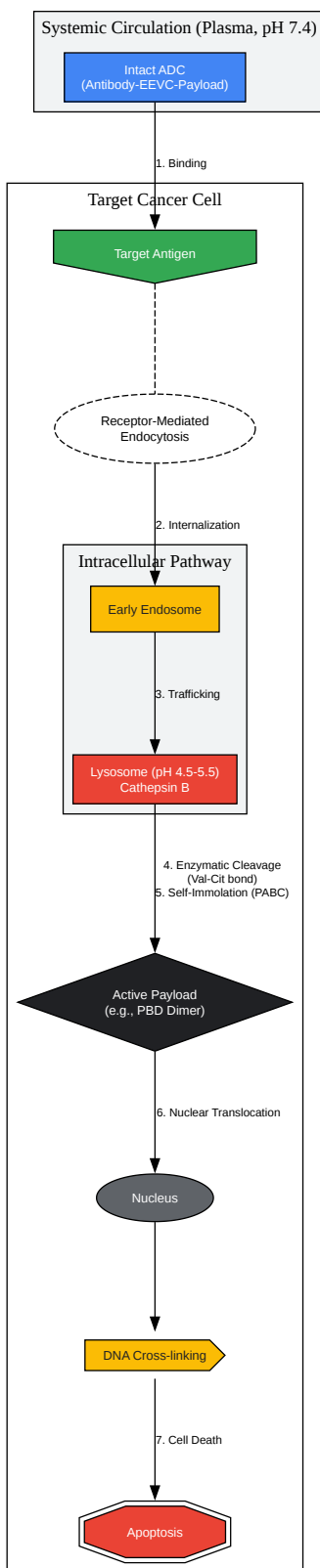
This guide provides a detailed examination of the mechanism of action of EEVC linkers, their advantages, quantitative performance data, and the experimental protocols used for their evaluation.

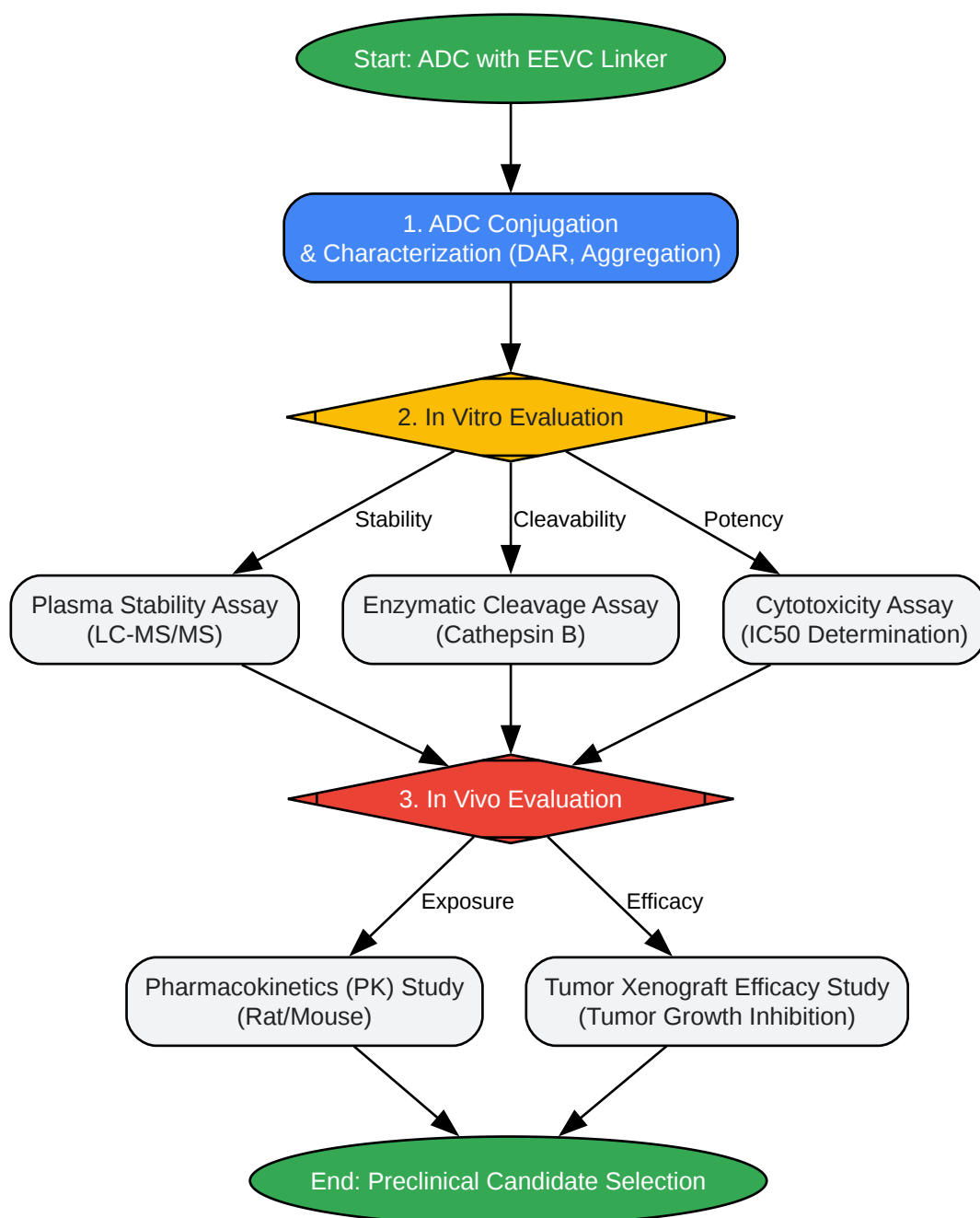
Core Mechanism of Action: From Circulation to Cell Kill

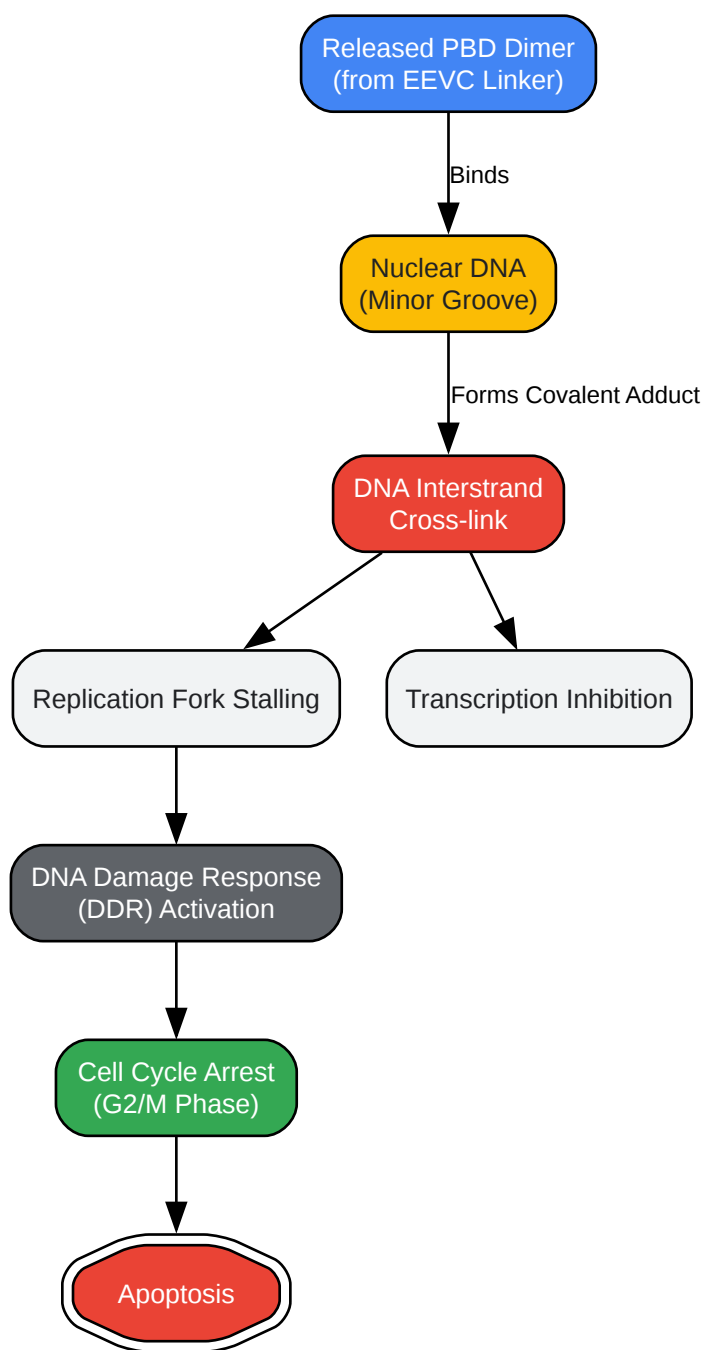
The therapeutic action of an ADC equipped with an EEVC linker is a multi-step process that ensures the cytotoxic payload is delivered specifically to the target cancer cell.

- **Circulation and Target Binding:** The ADC circulates systemically. The EEVC linker is designed to be stable in plasma, minimizing premature payload release that could cause off-target toxicity. The monoclonal antibody component of the ADC directs it to bind to a specific target antigen on the surface of a cancer cell.
- **Internalization and Lysosomal Trafficking:** Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is trafficked through the endosomal pathway and ultimately delivered to the lysosome.
- **Enzymatic Cleavage:** The acidic environment (pH 4.5-5.5) and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage. Cathepsin B, and potentially other cathepsins (L, S, F), recognize and cleave the peptide bond between the citrulline and the PABC spacer of the EEVC linker.
- **Self-Immolation and Payload Release:** The cleavage of the peptide sequence initiates the critical payload release step. The PABC spacer, now unmasked, undergoes a rapid, spontaneous 1,6-elimination reaction. This self-immolative cascade releases the payload in its active, unmodified form inside the cell.
- **Payload-Induced Cytotoxicity:** Once released, the cytotoxic payload exerts its cell-killing effect. For instance, a pyrrolobenzodiazepine (PBD) dimer payload will traffic to the nucleus, bind to the minor groove of DNA, and form highly potent interstrand cross-links. This DNA damage stalls critical cellular processes like replication, triggering the DNA damage response and ultimately leading to apoptotic cell death.

Mandatory Visualization 1: Mechanism of Action







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